molecular formula C5H10N2 B10776573 (3S)-2,3,4,5-tetrahydropyridin-3-amine

(3S)-2,3,4,5-tetrahydropyridin-3-amine

Cat. No.: B10776573
M. Wt: 98.15 g/mol
InChI Key: SEECZTVWJNGUEJ-YFKPBYRVSA-N
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Description

(3S)-2,3,4,5-tetrahydropyridin-3-amine is a nitrogen-containing heterocyclic compound It features a tetrahydropyridine ring with an amine group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,3,4,5-tetrahydropyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyridine derivatives under specific conditions to form the tetrahydropyridine ring. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,3,4,5-tetrahydropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.

Major Products

The major products formed from these reactions include imines, nitriles, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(3S)-2,3,4,5-tetrahydropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-2,3,4,5-tetrahydropyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A fully saturated analog with similar structural features but different reactivity.

    Piperidine: Another nitrogen-containing heterocycle with a six-membered ring, often used in similar applications.

    Pyridine: The unsaturated parent compound, which can be reduced to form tetrahydropyridine derivatives.

Uniqueness

(3S)-2,3,4,5-tetrahydropyridin-3-amine is unique due to its specific stereochemistry and the presence of both an amine group and a partially saturated ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

(3S)-2,3,4,5-tetrahydropyridin-3-amine

InChI

InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2/t5-/m0/s1

InChI Key

SEECZTVWJNGUEJ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CN=C1)N

Canonical SMILES

C1CC(CN=C1)N

Origin of Product

United States

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